

An In-depth Technical Guide to the Structure and Stereochemistry of Cuparene

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Compound of Interest

Compound Name: Cuparene

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Abstract

Cuparene is a naturally occurring sesquiterpenoid characterized by a unique aromatic and aliphatic chemical structure. This guide provides a comprehensive overview of the core structural and stereochemical features of **cuparene**, including its IUPAC nomenclature, chemical formula, and the properties of its stereoisomers. Detailed experimental protocols that were instrumental in the elucidation of its structure are presented, alongside a summary of its known biological activities. This document aims to serve as a technical resource for professionals in the fields of chemical research and drug development.

Core Structure and Nomenclature

Cuparene is a bicyclic sesquiterpene with the chemical formula $C_{15}H_{22}$.^{[1][2]} Its structure consists of a p-tolyl group attached to a trimethylcyclopentyl ring. The International Union of Pure and Applied Chemistry (IUPAC) name for the naturally occurring (+)-**cuparene** is 1-methyl-4-[(1R)-1,2,2-trimethylcyclopentyl]benzene.^{[1][3]}

Table 1: Chemical and Physical Properties of (+)-**Cuparene**

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₂	[1][2]
Molecular Weight	202.34 g/mol	
CAS Number	16982-00-6	
Density	0.937 g/mL at 20 °C	
Boiling Point	275 °C	
Refractive Index	n ₂₀ /D 1.523	
Optical Rotation [α] ₂₀ /D	+64° ± 2° (neat)	

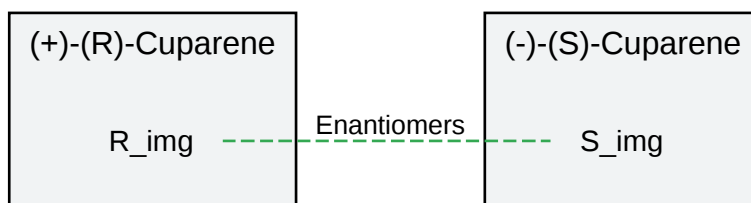
Stereochemistry and Enantiomers

Cuparene possesses a single chiral center at the C1 position of the cyclopentyl ring, where the p-tolyl group is attached. This gives rise to two enantiomers: (+)-**cuparene** and (-)-**cuparene**.

- **(+)-Cuparene**: This is the dextrorotatory enantiomer with an (R) configuration at the chiral center. Its full IUPAC name is (R)-1-methyl-4-(1,2,2-trimethylcyclopentyl)benzene.
- **(-)-Cuparene**: This is the levorotatory enantiomer with an (S) configuration. Its full IUPAC name is (S)-1-methyl-4-(1,2,2-trimethylcyclopentyl)benzene.

The absolute configuration of the enantiomers was definitively established through enantioselective total synthesis.

Stereoisomers of Cuparene



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Stereoisomers of **Cuparene**

Elucidation of Structure and Stereochemistry: Experimental Protocols

The determination of the intricate structure and stereochemistry of **cuparene** has been a result of a combination of spectroscopic methods and, most decisively, total synthesis.

Spectroscopic Analysis

While specific detailed historical spectra for the initial structure elucidation are not readily available in consolidated form, the characterization of **cuparene** relies on standard modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum of **cuparene** would be expected to show characteristic signals for the aromatic protons of the p-tolyl group (typically in the range of 7.0-7.3 ppm), the methyl protons on the aromatic ring (around 2.3 ppm), and the aliphatic protons of the trimethylcyclopentyl ring, including the three methyl groups which would appear as singlets in the upfield region.
- ^{13}C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the aliphatic carbons of the cyclopentyl ring, and the four methyl carbons.

Mass Spectrometry (MS): Electron ionization mass spectrometry of **cuparene** would show a molecular ion peak (M^+) at m/z 202, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of methyl and other alkyl fragments from the cyclopentyl ring and benzylic cleavage.

Total Synthesis

The unambiguous determination of the structure and absolute stereochemistry of **cuparene** was achieved through its total synthesis. Several synthetic routes have been developed, with

enantioselective syntheses being crucial for establishing the (R) and (S) configurations of the enantiomers.

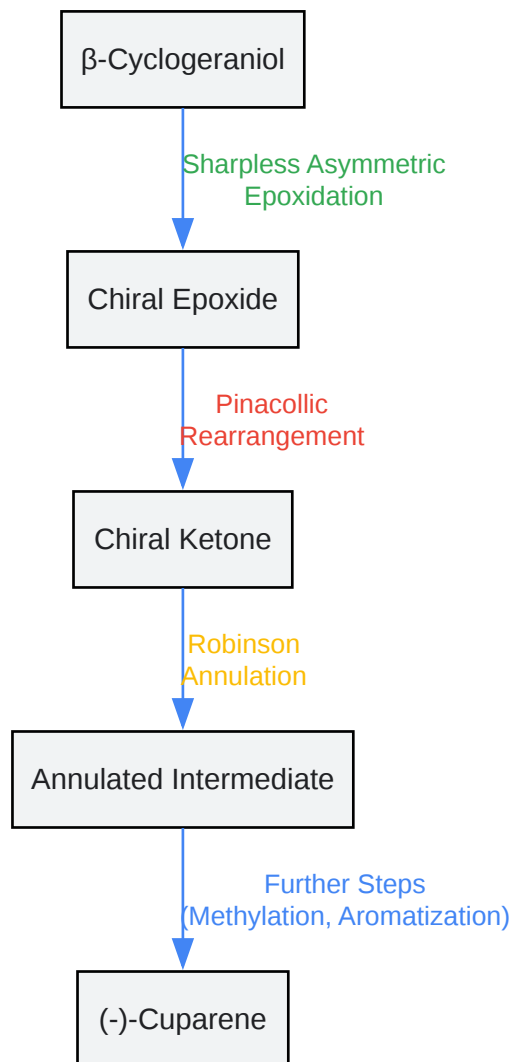
Enantioselective Synthesis of (-)-**Cuparene** from β -Cyclogeraniol:

One notable enantioselective synthesis of (-)-**cuparene** starts from β -cyclogeraniol. The key steps involve a Katsuki-Sharpless asymmetric epoxidation to introduce chirality, followed by a pinacollic rearrangement and a Robinson annulation.

Experimental Protocol Outline:

- **Asymmetric Epoxidation:** β -Cyclogeraniol is subjected to a Sharpless asymmetric epoxidation to create a chiral epoxide.
 - **Reagents:** Titanium(IV) isopropoxide, diethyl tartrate (as a chiral ligand), and an oxidizing agent like tert-butyl hydroperoxide.
- **Pinacollic Rearrangement:** The resulting epoxy alcohol undergoes a pinacol-type rearrangement to form a chiral ketone.
- **Robinson Annulation:** The chiral ketone is then subjected to a Robinson annulation to construct the cyclopentane ring fused to the aromatic precursor.
- **Final Steps:** Subsequent functional group manipulations, including methylation and aromatization, lead to the final (-)-**cuparene** product.

Enantioselective Synthesis of (-)-Cuparene



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Key steps in the enantioselective synthesis of (-)-cuparene.

Biological Activities and Potential for Drug Development

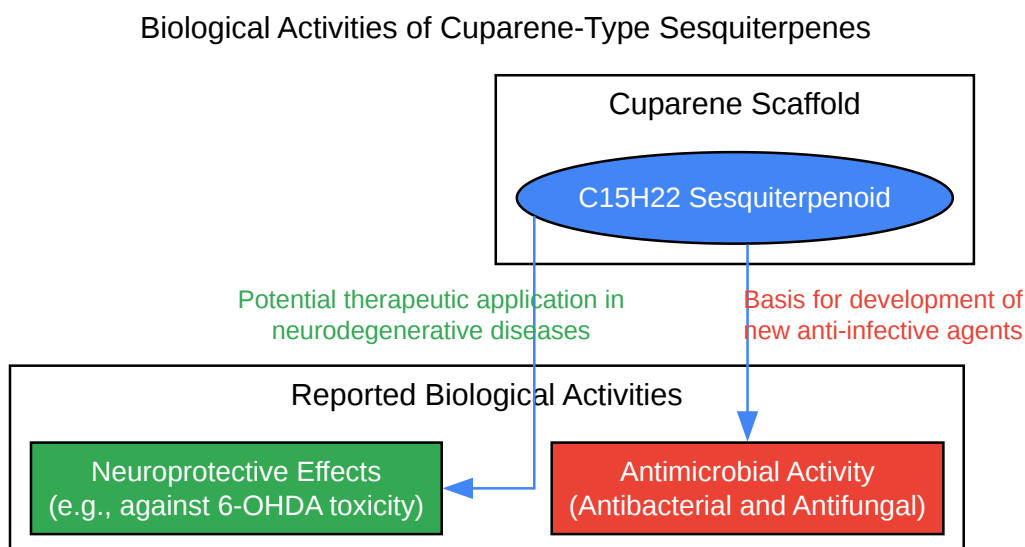
Cuparene and its derivatives have attracted interest in the field of drug development due to their reported biological activities.

Neuroprotective Effects

Recent studies have demonstrated that certain **cuparene**-type sesquiterpenes exhibit significant neuroprotective effects. For instance, derivatives isolated from the edible mushroom *Flammulina filiformis* have shown to protect human neuroblastoma SH-SY5Y cells against 6-hydroxydopamine (6-OHDA)-induced cell death. This model is commonly used to study Parkinson's disease, suggesting a potential therapeutic avenue for neurodegenerative disorders. The reported EC₅₀ values for some of these compounds are in the low micromolar range, indicating potent activity.

Antimicrobial Activity

Various **cuparene**-type sesquiterpenes have also been reported to possess antimicrobial properties. These compounds have shown activity against a range of bacteria and fungi. While comprehensive quantitative data across a wide spectrum of microbes is still being compiled, the initial findings suggest that the **cuparene** scaffold could be a valuable starting point for the development of new antimicrobial agents.



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